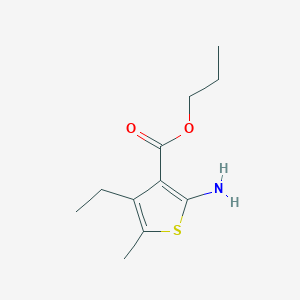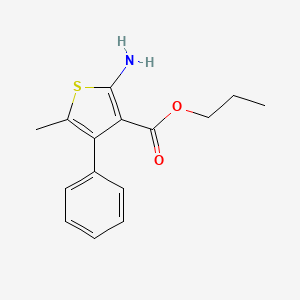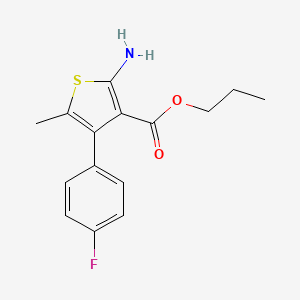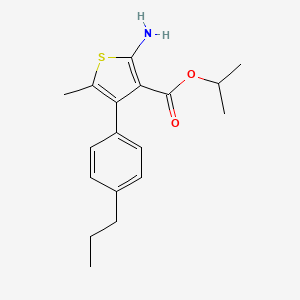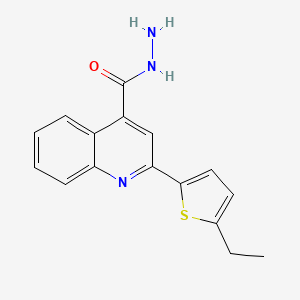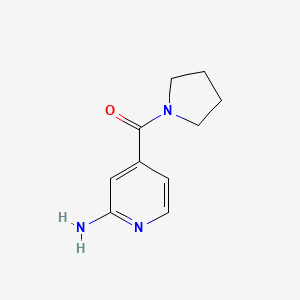
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone is a derivative of 2-aminopyridine, which is a versatile pharmacophore used in the synthesis of various bioactive molecules. The structure of this compound suggests potential biological activity, possibly related to its ability to interact with biological targets such as sodium channels, as indicated by the related compounds in the provided studies.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions or one-pot synthesis methods. For instance, a three-component reaction at room temperature was used to synthesize a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile with a yield of 40% . Another study describes a new method for preparing (2-aminopyridin-4-yl)methanol, which is a precursor to related compounds, using a one-pot synthesis with elemental sulfur as an oxidizer, followed by reduction with lithium aluminum hydride . These methods highlight the potential for efficient synthesis routes for (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These techniques ensure the accurate determination of the molecular structure, which is crucial for understanding the compound's potential interactions and reactivity.
Chemical Reactions Analysis
The related compounds exhibit biological activity, such as anticonvulsant effects, which are evaluated through tests like the maximal electroshock (MES) test. For example, a derivative with a 2-aminopyridine moiety showed potent anticonvulsant activity with an ED50 value of 6.20 mg/kg and a protective index significantly higher than that of the reference drug phenytoin . This suggests that (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone could also be involved in similar chemical reactions within biological systems.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone are not detailed in the provided papers, related compounds' properties can be inferred. For example, the solubility in methanol and the ability to form crystals for X-ray diffraction analysis suggest that the compound is likely to have moderate solubility in polar solvents . The presence of both aminopyridine and pyrrolidinyl groups indicates potential for varied chemical reactivity and the formation of hydrogen bonds, which could affect its physical properties and bioavailability.
科学的研究の応用
Pharmacological Potential
Research has identified novel derivatives related to “(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone” as potential pharmacological agents. For example, derivatives have been evaluated as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in animal models, highlighting their potential in treating pain (Naoki Tsuno et al., 2017). Another study synthesized novel derivatives as sodium channel blockers and anticonvulsant agents, with some compounds showing significant potency, suggesting their application in managing convulsions (S. Malik & S. Khan, 2014).
Synthetic Methodologies
Advancements in synthetic methods for compounds related to “(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone” have been reported, such as a new method for preparing (2-aminopyridin-4-yl)methanol, offering a more efficient approach compared to previous multistage methods (A. Lifshits et al., 2015). Additionally, the synthesis of 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols via reactions of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents showcases innovative routes to complex heterocyclic compounds (K. Kobayashi et al., 2011).
Material Science and Chemistry
Compounds structurally related to “(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone” have been studied for their potential in material science and chemistry. For instance, the synthesis and characterization of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have shown promising antibacterial activities, indicating their potential as antibacterial materials (H. Singh et al., 2016). Another study involving the synthesis of bifunctional aromatic N-heterocycles suggests applications in supramolecular chemistry, highlighting the versatility of these compounds in designing new materials (C. Aakeröy et al., 2007).
将来の方向性
The future directions for “(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone” and similar compounds could involve further exploration of their potential biological activities. For instance, their potential as selective androgen receptor modulators (SARMs) could be investigated . Additionally, their potential anti-fibrotic activities could be explored further .
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to have significant pharmacological activity . They have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives play a crucial role in the interaction with their targets . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to inhibit a wide range of enzymes . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
It’s known that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series .
Action Environment
It’s known that the planarity of the heterocyclic system was essential to the protein kinase inhibitory potency observed in this series .
特性
IUPAC Name |
(2-aminopyridin-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-9-7-8(3-4-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBIXQGJYXBIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649198 |
Source


|
| Record name | (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
1060817-34-6 |
Source


|
| Record name | (2-Aminopyridin-4-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

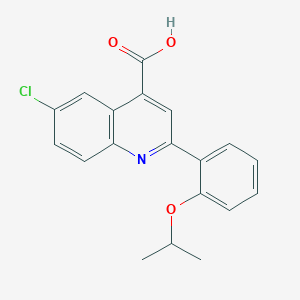


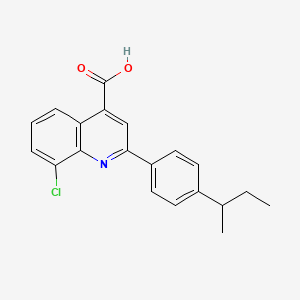
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1326589.png)

